Disitertide

Übersicht

Beschreibung

Disitertide, also known as Peptide 144, is a peptide inhibitor of transforming growth factor-beta 1 (TGF-β1). It is specifically designed to block the interaction between TGF-β1 and its receptor, thereby inhibiting the biological effects of TGF-β1. This compound has shown significant potential in reducing fibrosis and has been used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disitertide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Disitertid durchläuft hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen:

Kupplungsreagenzien: Werden bei der Synthese von Disitertid verwendet, um die Peptidbindungsbildung zu erleichtern. Beispiele hierfür sind N,N'-Diisopropylcarbodiimid (DIC) und O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU).

Schutzgruppen: Werden verwendet, um funktionelle Gruppen während der Synthese zu schützen. Beispiele hierfür sind Fluorenylmethyloxycarbonyl (Fmoc) und t-Butyloxycarbonyl (Boc).

Spaltungsreagenzien: Werden verwendet, um das Peptid vom festen Träger zu entfernen und die funktionellen Gruppen zu entschützen. .

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das vollständig synthetisierte und gereinigte Disitertidpeptid .

Wissenschaftliche Forschungsanwendungen

Disitertid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Fibrose. Es hat vielversprechende Ergebnisse bei der Reduzierung von strahleninduzierter Fibrose und Muskelfibrose bei Weichteilsarkomen gezeigt. Zusätzlich wurde Disitertid auf sein Potenzial untersucht, den TGF-β1-Signalweg zu hemmen, der an verschiedenen fibrotischen Erkrankungen beteiligt ist .

Im Bereich der Krebsforschung hat Disitertid antitumorale Wirkungen gezeigt, indem es den TGF-β1-Weg hemmt, der bekanntermaßen Tumorwachstum und Metastasierung fördert. Es wurde auch auf sein Potenzial untersucht, die Wundheilung zu verbessern und Narbenbildung zu reduzieren .

5. Wirkmechanismus

Disitertid entfaltet seine Wirkung, indem es spezifisch an den TGF-β1-Rezeptor bindet und so die Interaktion zwischen TGF-β1 und seinem Rezeptor blockiert. Diese Hemmung verhindert die nachgeschalteten Signalwege, die zu Fibrose und anderen pathologischen Prozessen führen. Die primären molekularen Zielstrukturen von Disitertid sind die TGF-β1-Rezeptoren, und die beteiligten Signalwege umfassen den Smad2/3-Phosphorylierungsweg und den PI3K/Akt-Signalweg .

Ähnliche Verbindungen:

Pirfenidon: Ein weiteres antifibrotisches Mittel, das TGF-β1 hemmt, jedoch durch einen anderen Mechanismus.

Nintedanib: Ein Tyrosinkinaseinhibitor, der mehrere Signalwege, einschließlich der TGF-β1-Signalgebung, angreift.

Galunisertib: Ein niedermolekularer Inhibitor der TGF-β-Rezeptor-I-Kinase.

Eindeutigkeit von Disitertid: Disitertid ist einzigartig in seiner spezifischen Gestaltung als Peptidinhibitor von TGF-β1. Im Gegensatz zu niedermolekularen Inhibitoren bietet Disitertid ein hohes Maß an Spezifität und Potenz bei der Blockierung des TGF-β1-Signalwegs. Diese Spezifität reduziert die Wahrscheinlichkeit von Off-Target-Effekten und erhöht sein therapeutisches Potenzial .

Wirkmechanismus

Disitertide exerts its effects by specifically binding to the TGF-β1 receptor, thereby blocking the interaction between TGF-β1 and its receptor. This inhibition prevents the downstream signaling pathways that lead to fibrosis and other pathological processes. The primary molecular targets of this compound are the TGF-β1 receptors, and the pathways involved include the Smad2/3 phosphorylation pathway and the PI3K/Akt signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Pirfenidone: Another antifibrotic agent that inhibits TGF-β1 but through a different mechanism.

Nintedanib: A tyrosine kinase inhibitor that targets multiple pathways, including TGF-β1 signaling.

Galunisertib: A small molecule inhibitor of TGF-β receptor I kinase.

Uniqueness of Disitertide: this compound is unique in its specific design as a peptide inhibitor of TGF-β1. Unlike small molecule inhibitors, this compound offers a high degree of specificity and potency in blocking the TGF-β1 signaling pathway. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Eigenschaften

IUPAC Name |

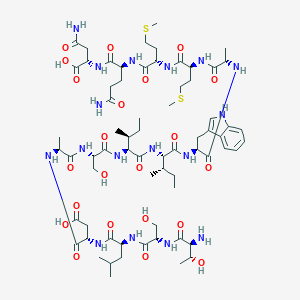

(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYPEUHIWDMJLM-SWHDLQTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H109N17O22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272105-42-7 | |

| Record name | Disitertide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disitertide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-METHOXYPHENYL)-2-{2-[(E)-1-(2-NAPHTHYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE](/img/structure/B515493.png)

![N'-[1-(4-methoxyphenyl)propylidene]-3-methylbenzohydrazide](/img/structure/B515494.png)

![2-(5-methyl-2-thienyl)-N-[3-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)phenyl]-4-quinolinecarboxamide](/img/structure/B515495.png)

![2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B515502.png)

![3-({(E)-2-[2-(2-PYRIDYLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE](/img/structure/B515504.png)

![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B515505.png)

![N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B515506.png)

![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE](/img/structure/B515507.png)

![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)

![N'-[1-(2-chlorophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B515509.png)

![2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B515510.png)

![[2-(4-Chloro-2-cyanoanilino)-2-oxoethoxy]acetic acid](/img/structure/B515513.png)